molecular formula C16H19N5O2 B2815206 2-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415542-20-8

2-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2815206
CAS RN: 2415542-20-8
M. Wt: 313.361
InChI Key: JQHAPQIEYLGIHD-UHFFFAOYSA-N
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Description

The compound “2-[[1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,3,4-oxadiazole ring is known to be a part of many pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including a 1,3,4-oxadiazole ring and a piperidine ring. The exact structure would require further analysis using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule. The oxadiazole ring can undergo various chemical reactions, making it a versatile moiety in synthetic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of 1,3,4-oxadiazole derivatives include a high degree of aromaticity and the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of various heterocyclic compounds. For example, it has been involved in the synthesis of pyridine derivatives, with a focus on structural, thermochemical, and spectroscopic analysis (Halim & Ibrahim, 2021).
  • It has also been used in the synthesis of pyrazolo[4,3-b]pyridine derivatives, which are studied for their optical properties and potential in device fabrication (El-Menyawy, Zedan, & Nawar, 2019).

Chemical and Kinetic Studies

  • This compound plays a role in studies exploring the photochemistry and fragmentation processes in related chemical structures. These studies provide insights into the kinetics and reaction mechanisms of these compounds (Tae, Zhu, Platz, Pezacki, & Warkentin, 1999).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and found to exhibit strong antimicrobial activity. This includes the exploration of structure-activity relationships to understand the antimicrobial effects of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).

Corrosion Inhibition

  • Aryl pyrazolo pyridine derivatives, related to the compound , have been investigated for their corrosion inhibition effects on metals in acidic environments. This research includes both computational and electrochemical studies to understand their effectiveness as inhibitors (Sudheer & Quraishi, 2015).

Quantum Studies and Thermodynamic Properties

  • The compound has been the subject of quantum studies and analysis of thermodynamic properties. These studies involve density functional theory calculations to understand the molecular structure and properties (Halim & Ibrahim, 2022).

Future Directions

The future directions for research on this compound could include further exploration of its pharmacological activities, development of more efficient synthesis methods, and investigation of its potential applications in various fields such as medicinal chemistry and material science .

properties

IUPAC Name

2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-12-19-20-16(23-12)10-21-6-3-13(4-7-21)11-22-15-8-14(9-17)2-5-18-15/h2,5,8,13H,3-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHAPQIEYLGIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

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